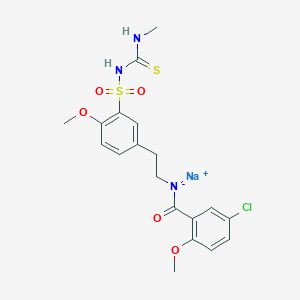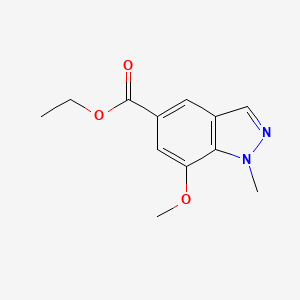
Clamikalant (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clamikalant (sodium) is a synthetic organic compound known for its role as an ATP-sensitive potassium (KATP) channel blocker. It was initially developed by Sanofi and has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of cardiac arrhythmias .
准备方法
The synthesis of Clamikalant (sodium) involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: The core structure undergoes further modifications to introduce specific functional groups, such as methoxy and chloro groups, which are essential for its biological activity
Industrial production methods for Clamikalant (sodium) are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of the synthesis process .
化学反应分析
Clamikalant (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Clamikalant (sodium) has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the behavior of KATP channel blockers and their interactions with other molecules.
Biology: Clamikalant (sodium) is used in biological studies to investigate the role of KATP channels in cellular processes and their impact on cell viability and apoptosis
作用机制
Clamikalant (sodium) exerts its effects by blocking ATP-sensitive potassium (KATP) channels. These channels play a crucial role in regulating cellular membrane potential and ion homeostasis. By blocking KATP channels, Clamikalant (sodium) prevents the efflux of potassium ions, leading to depolarization of the cell membrane. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
The molecular targets of Clamikalant (sodium) include the KATP channels composed of the Kir6.2 subunit and the SUR1 regulatory subunit. The compound binds to these channels and inhibits their activity, thereby modulating the cellular response to metabolic changes .
相似化合物的比较
Clamikalant (sodium) is unique among KATP channel blockers due to its specific selectivity for the Kir6.2/SUR1-composed KATP channels. Similar compounds include:
Glibenclamide: Another KATP channel blocker, but with a broader range of targets.
5-Hydroxydecanoate: A selective mitochondrial KATP channel blocker.
Diazoxide: An activator of KATP channels, used for comparison in studies to understand the blocking mechanism of Clamikalant (sodium)
Compared to these compounds, Clamikalant (sodium) offers a more targeted approach to blocking KATP channels, making it a valuable tool in both research and potential therapeutic applications .
属性
CAS 编号 |
261717-22-0 |
|---|---|
分子式 |
C19H21ClN3NaO5S2 |
分子量 |
494.0 g/mol |
IUPAC 名称 |
sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide |
InChI |
InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |
InChI 键 |
SUEVHDKFEXAKAF-UHFFFAOYSA-M |
SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
规范 SMILES |
CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)







![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)

![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B3001628.png)



